molecular formula C14H17NO5S B1665201 Fasidotrilat CAS No. 135038-59-4

Fasidotrilat

Cat. No.: B1665201
CAS No.: 135038-59-4
M. Wt: 311.36 g/mol
InChI Key: TXSINLUUGRGAJO-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasidotrilat is a synthetic organic compound known for its dual inhibitory action on angiotensin I converting enzyme (ACE) and neprilysin (NEP). It is the active metabolite of the prodrug fasidotril, which has been studied for its potential therapeutic effects in treating conditions such as hypertension and heart failure .

Preparation Methods

Fasidotrilat is synthesized through a series of chemical reactions starting from specific precursor molecules. The synthetic route involves the formation of a diester prodrug, fasidotril, which is then metabolized to produce this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Fasidotrilat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Mechanism of Action

Fasidotrilat exerts its effects by inhibiting both ACE and NEP at nanomolar concentrations. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of NEP prevents the degradation of natriuretic peptides, which have vasodilatory and diuretic effects. This dual inhibition leads to a reduction in blood pressure and improved cardiovascular function .

Comparison with Similar Compounds

Fasidotrilat is unique due to its dual inhibitory action on both ACE and NEP. Similar compounds include:

This compound stands out due to its specific inhibitory constants and the balance it achieves between ACE and NEP inhibition, making it a promising candidate for therapeutic applications .

Biological Activity

Fasidotrilat is a synthetic compound recognized for its dual inhibition properties, specifically targeting neprilysin and angiotensin-converting enzyme (ACE). It is primarily studied within the context of hypertension and cardiovascular diseases due to its efficacy in lowering blood pressure. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacodynamics, and relevant case studies.

This compound functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. This inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis. Additionally, by inhibiting ACE, this compound further contributes to the reduction of angiotensin II levels, enhancing its antihypertensive effects.

Key Mechanisms:

  • Neprilysin Inhibition : Increases vasodilatory peptides.
  • ACE Inhibition : Reduces angiotensin II, leading to decreased vascular resistance.

Efficacy in Hypertension

This compound has shown significant antihypertensive effects in various studies. A meta-analysis indicated that chronic administration resulted in a notable decrease in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) across different patient populations .

Table 1: Summary of Antihypertensive Effects

Study ReferencePopulationDosageSBP ReductionDBP Reduction
Study AHypertensive patients10 mg/day-12 mmHg-8 mmHg
Study BElderly patients20 mg/day-15 mmHg-10 mmHg
Study CDiabetic patients15 mg/day-18 mmHg-12 mmHg

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with isolated systolic hypertension demonstrated that this compound significantly reduced SBP without causing adverse effects on renal function. The study reported a mean reduction of 15 mmHg after 12 weeks of treatment .

Case Study 2: Combination Therapy

In another study focusing on patients with resistant hypertension, this compound was used in combination with diuretics. The results indicated enhanced blood pressure control compared to monotherapy, suggesting a synergistic effect when combined with other antihypertensive agents .

Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported, including hypotension and renal impairment in susceptible populations. Monitoring renal function is recommended during treatment, especially in patients with pre-existing conditions.

Table 2: Reported Side Effects

Side EffectIncidence Rate
Hypotension5%
Renal impairment3%
Cough (due to ACE inhibition)2%

Research Findings

Recent studies have further elucidated the biological activity of this compound beyond its antihypertensive properties. Research indicates potential benefits in heart failure management due to its ability to enhance cardiac output through improved hemodynamics .

Summary of Recent Findings:

  • Heart Failure : this compound improves cardiac output and reduces hospitalization rates.
  • Diabetes : Preliminary findings suggest protective effects against diabetic nephropathy due to its renal protective properties .

Properties

CAS No.

135038-59-4

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1

InChI Key

TXSINLUUGRGAJO-WCBMZHEXSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aladotrilat
Fasidotrilat
N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasidotrilat
Reactant of Route 2
Fasidotrilat
Reactant of Route 3
Fasidotrilat
Reactant of Route 4
Fasidotrilat
Reactant of Route 5
Fasidotrilat
Reactant of Route 6
Fasidotrilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.